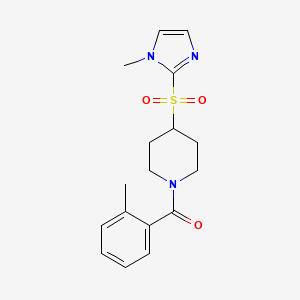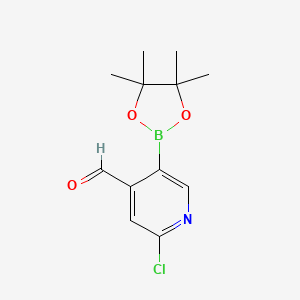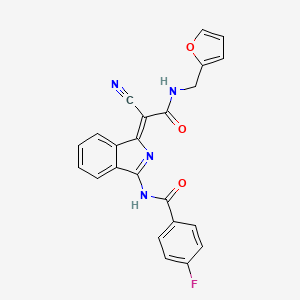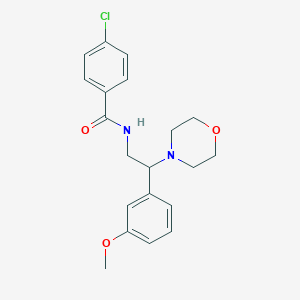![molecular formula C11H13N3O3 B2728600 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione CAS No. 119350-44-6](/img/no-structure.png)
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione” is a complex organic compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves complex chemical reactions. For instance, a new tandem method was developed for the synthesis of thiazole-substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . The method consists of a tandem reaction involving a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction between ethyl 2-formyl-1H-pyrrole-1-carboxylate .Molecular Structure Analysis
The molecular structure of “6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione” is complex and detailed analysis would require more specific information. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have synthesized various derivatives of "6-Acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione" exploring their potential in different scientific domains. For instance, the synthesis of 7-Alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-diones and their subsequent reactions to form 4-Alkylamino-2,5-dimethyl-2,3-dihydrofuro[3,2-e]pyrimidin-6-ones have been described. These processes involve the use of palladium (II) chloride and explore the chemical reactivity of the compound under various conditions (Ishikawa et al., 1992).
Antimicrobial Activity
The compound's derivatives have been investigated for their antimicrobial properties. A study synthesized new Schiff Bases of Pyrido[1,2-a]Pyrimidine derivatives with certain amino acids, showing promising antibacterial and antifungal activities. This research highlights the compound's role in developing potential antimicrobial agents (Alwan et al., 2014).
Structural and Computational Exploration
Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and extensively characterized using spectral techniques and computational methods. This work underscores the compound's utility in the synthesis of structurally diverse molecules with potential electronic and photophysical properties (Ashraf et al., 2019).
Antitumor and Catalytic Activities
Research into the antitumor and catalytic properties of pyrimidine derivatives coordination complexes has been conducted, demonstrating the wide-ranging applications of "6-Acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione" derivatives in medicinal chemistry and materials science. These studies have explored the synthesis, structures, and biological activities of these compounds, revealing their potential in therapeutic and industrial applications (Lu et al., 2015).
Novel Synthesis Approaches
Efforts have also been made in developing novel synthesis approaches for pyrido[2,3-d]pyrimidines and related compounds, contributing to the expansion of methodologies in organic synthesis and the discovery of new molecules with potential biological activities (Youssif et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .
Mode of Action
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is mentioned that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This results in high cytotoxicity against certain human cancer cell lines .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves the condensation of 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine to a reaction vessel", "Add acetic anhydride to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] } | |
CAS RN |
119350-44-6 |
Product Name |
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione |
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.243 |
IUPAC Name |
6-acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O3/c1-6(15)8-5-7-9(12(8)2)13(3)11(17)14(4)10(7)16/h5H,1-4H3 |
InChI Key |
QYBGWXHSXAYPCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(N1C)N(C(=O)N(C2=O)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



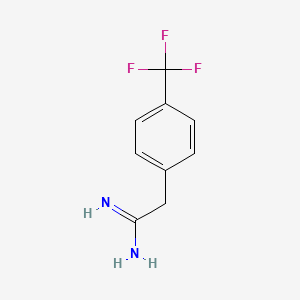

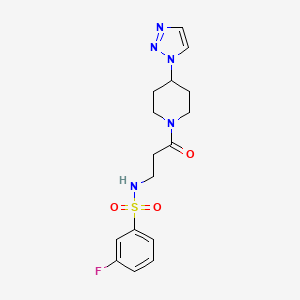
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2728526.png)


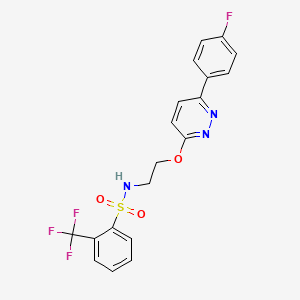
![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)
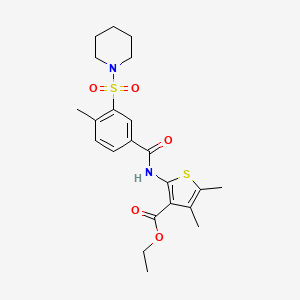
![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)
